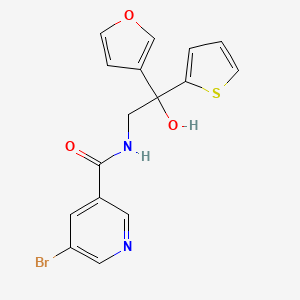

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide

Description

5-Bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core linked to a hydroxyethyl substituent bearing furan-3-yl and thiophen-2-yl moieties. The bromine atom at the 5-position of the pyridine ring may enhance electrophilic reactivity or serve as a handle for further functionalization, while the furan and thiophene groups contribute aromatic and electronic diversity, influencing solubility and binding interactions .

Properties

IUPAC Name |

5-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-4-22-9-12)14-2-1-5-23-14/h1-9,21H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSVYAJNUZZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. The process may start with the bromination of nicotinamide, followed by the introduction of the furan and thiophene rings through coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.

Scientific Research Applications

Chemical Synthesis

The synthesis of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthesis pathway can include the following steps:

- Formation of Pyrazole Derivatives : Initial reactions often involve the condensation of hydrazines with appropriate carbonyl compounds to form pyrazole intermediates.

- Substitution Reactions : Chlorination and fluorination steps introduce the halogen substituents at specific positions on the aromatic rings.

- Final Cyclization : The final cyclization step results in the formation of the pyrazolo[3,4-d]pyrimidine core structure, which is crucial for its biological activity.

Pharmacological Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of pharmacological activities. Key properties include:

- Epidermal Growth Factor Receptor Inhibition : Certain derivatives have been designed to inhibit epidermal growth factor receptors (EGFR), which are critical in cancer biology. For instance, compounds derived from this class have demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 and HCT-116 cells, with IC50 values indicating strong efficacy against both wild-type and mutant EGFR forms .

- Antimicrobial Activity : Some studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Applications in Scientific Research

The applications of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine extend into several research domains:

Cancer Research

The compound's ability to inhibit EGFR has made it a focal point in cancer research. Its derivatives are being evaluated for their potential to overcome resistance mechanisms in cancer therapies. The structure-activity relationship (SAR) studies help in optimizing these compounds for better efficacy and reduced side effects.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure in drug development programs targeting various diseases beyond cancer, including inflammatory disorders and infectious diseases.

Molecular Biology Studies

The role of this compound in cellular signaling pathways is being investigated to understand its mechanism of action at the molecular level. This includes studying its effects on cell proliferation, apoptosis, and signal transduction pathways relevant to cancer biology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, synthetic pathways, and biological relevance.

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Diversity: The target compound’s furan-3-yl and thiophen-2-yl groups distinguish it from analogs like 5c (benzofuran) and 9a (thiophen-2-yl benzamide).

- Synthetic Complexity : Compound 9a requires multi-step synthesis involving phthalimide protection/deprotection, whereas the target compound’s synthesis likely employs a simpler coupling strategy, similar to 5c .

- Biological Relevance: While 9a exhibits nanomolar affinity for D3 receptors, the target compound’s bioactivity remains uncharacterized.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW 420.28) falls between 5c (MW 364.23) and 9a (MW 555.49). The hydroxyethyl group may improve aqueous solubility compared to purely aromatic analogs like 5c , though the bromine and heterocycles could offset this by increasing hydrophobicity .

Pharmacological Potential

- Receptor Targeting : Compound 9a demonstrates that bromonicotinamides with thiophene-containing side chains can achieve high D3 receptor affinity. The target compound’s thiophen-2-yl group may similarly engage hydrophobic binding pockets, while the furan-3-yl group could introduce steric or electronic variations affecting selectivity .

- Kinase Inhibition: Nicotinamide derivatives are frequently explored as kinase inhibitors. The bromine atom in the target compound could mimic halogens in known inhibitors (e.g., dasatinib), suggesting possible kinase-modulating activity .

Biological Activity

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034239-01-3 |

| Molecular Formula | C₁₆H₁₃BrN₂O₃S |

| Molecular Weight | 393.3 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acylation and coupling reactions. While specific protocols for this compound are not extensively documented, similar derivatives have been synthesized using methods such as Suzuki-Miyaura coupling and Heck reactions, which are common in the creation of functionalized nicotinamide derivatives .

Antiviral Activity

Recent studies have indicated that derivatives of nicotinamide exhibit significant antiviral properties. For example, certain quinoline derivatives have shown promising inhibitory effects against viruses such as dengue and avian influenza . Although specific data on the antiviral activity of this compound is limited, its structural similarity to active compounds suggests potential efficacy against viral infections.

Antibacterial Activity

Nicotinamide derivatives have also been evaluated for their antibacterial properties. In one study, various nicotinamide derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including resistant strains of E. coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications to the thiophene and furan moieties could enhance antibacterial activity.

Case Studies

- Antiviral Screening : A related study evaluated several nicotinamide derivatives for their ability to inhibit viral replication in vitro. Compounds with similar structural features to this compound showed IC50 values ranging from 0.49 µM to 3.03 µM against various viral strains, suggesting a potential for further exploration of this compound's antiviral capabilities .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of thiophene-containing nicotinamides. The study found that certain derivatives exhibited significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics . This highlights the potential application of this compound in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

- Answer: The synthesis involves multi-step reactions, including bromination of nicotinamide derivatives and coupling with hydroxy, furan, and thiophene moieties. Key challenges include regioselectivity in bromination and steric hindrance during heterocyclic coupling. Optimization strategies:

- Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents for amide bond formation .

- Control temperature (e.g., reflux conditions) and solvent polarity (e.g., acetonitrile for recrystallization) to enhance purity .

- Apply Design of Experiments (DoE) to systematically vary parameters (time, solvent, catalyst ratio) and identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Answer:

- NMR (¹H/¹³C): Resolves aromatic protons (e.g., furan/thiophene signals at δ 6.5–7.5 ppm) and confirms amide bond formation (NH resonance ~δ 8.0–10.0 ppm) .

- HPLC-MS: Validates molecular weight (e.g., [M+H]+ peak) and detects impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, O-H stretch at ~3300 cm⁻¹ for hydroxy group) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the nicotinamide core’s role in NAD+/NADH pathways. Methods:

- Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .

- Perform molecular docking to predict binding affinity to targets like adenosine receptors, leveraging the thiophene/furan motifs’ π-π stacking potential .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in further functionalization?

- Answer:

- Density Functional Theory (DFT): Calculate electrophilic aromatic substitution (EAS) sites using Fukui indices to identify bromine’s activation/deactivation effects .

- Molecular Dynamics (MD): Simulate solvation effects on bromine’s leaving group propensity in SNAr reactions .

- Compare with analogs (e.g., chloro derivatives) to assess halogen-specific reactivity .

Q. What strategies address discrepancies in biological activity data across studies?

- Answer:

- Meta-analysis: Normalize data using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Structural validation: Confirm compound identity via X-ray crystallography (e.g., planar conformation analysis for π-π interactions) .

- Assay interference checks: Test for false positives from thiophene’s redox activity using glutathione quenching .

Q. How can the impact of heterocyclic substituents (furan/thiophene) on target binding be studied experimentally?

- Answer:

- Isosteric replacement: Synthesize analogs with pyrrole or phenyl groups and compare binding kinetics via surface plasmon resonance (SPR) .

- Crystallography: Co-crystallize the compound with target proteins (e.g., cytochrome P450) to map hydrophobic interactions .

- SAR studies: Correlate substituent electronegativity (furan O vs. thiophene S) with activity using QSAR models .

Q. What are the best practices for analyzing by-products formed during synthesis?

- Answer:

- LC-MS/MS: Identify by-products via fragmentation patterns (e.g., demethylation or oxidation products) .

- Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O in hydroxy group) to trace unintended pathways .

- Chromatography: Optimize preparative HPLC conditions to isolate and characterize by-products for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.